{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid
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Overview
Description
{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid is a synthetic organic compound with the molecular formula C13H8Cl2O4S. It is characterized by the presence of dichloro, thiopyran, and phenoxy groups, making it a compound of interest in various scientific fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid typically involves the reaction of 2,3-dichlorophenol with thiopyran-2-carbaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, resulting in diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with similar phenoxyacetic acid structure.
2,3-Dichlorophenoxyacetic acid: Another herbicide with a similar dichlorophenoxy structure.
Thiopyran derivatives: Compounds with similar thiopyran rings but different substituents.
Uniqueness
{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid is unique due to the combination of dichloro, thiopyran, and phenoxy groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
105774-18-3 |
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Molecular Formula |
C15H10Cl2O4S |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-[2,3-dichloro-4-(2-thiopyran-2-ylideneacetyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H10Cl2O4S/c16-14-10(11(18)7-9-3-1-2-6-22-9)4-5-12(15(14)17)21-8-13(19)20/h1-7H,8H2,(H,19,20) |
InChI Key |
KTVGVZLHWPEQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)SC=C1 |
Origin of Product |
United States |
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